3-Ethoxy-1,2-propanediol-d5
Description
Properties
Molecular Formula |
C₅H₇D₅O₃ |
|---|---|
Molecular Weight |
125.18 |
Synonyms |
Glycerin-d5 1-Ethyl Ether; Glycerol-d5 1-Ethyl Ether; Glycerol-d5 α-Ethyl Ether; Glycerol-d5 α-Monoethyl Ether |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Diols
Strategies for Deuterium (B1214612) Incorporation in 1,2-Propanediol Derivatives
The synthesis of deuterated 1,2-propanediol derivatives, including 3-Ethoxy-1,2-propanediol-d5, can be achieved through several strategic approaches. These methods primarily involve the use of deuterated starting materials or catalytic hydrogen-deuterium (H-D) exchange reactions.
One common strategy is to start with commercially available deuterated precursors. For instance, the synthesis could commence from deuterated glycerol (B35011) or deuterated epichlorohydrin. The subsequent introduction of the ethoxy group can be accomplished via Williamson ether synthesis, where a deuterated glycerol derivative reacts with an ethylating agent. Alternatively, ring-opening of a deuterated glycidol (B123203) or its ether derivative with an appropriate nucleophile can yield the desired deuterated 1,2-propanediol structure. The ring-opening of epoxides is a well-established method for creating 1,2-diols, and this reaction can be performed under either acidic or basic conditions to yield trans-diols mdpi.comnih.gov.
Another powerful technique is catalytic H-D exchange. This method involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O) bmrb.ionih.gov. This approach can be used to exchange hydrogen atoms for deuterium on a pre-existing 1,2-propanediol derivative. The selectivity of the exchange can often be controlled by the choice of catalyst and reaction conditions mdpi.com. For example, a regioselective palladium-catalyzed H-D exchange has been reported to provide excellent deuterium incorporation at specific sites under mild conditions bmrb.io. Flow chemistry systems are also being developed for H-D exchange reactions, offering improved efficiency and safety tn-sanso.co.jp.
A plausible synthetic route to 3-Ethoxy-1,2-propanediol-d5 could involve the following steps:
Preparation of a deuterated precursor: This could be achieved by the reduction of a suitable ester with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).
Introduction of the ethoxy group: The deuterated precursor can then be reacted with an ethylating agent.
Formation of the diol: If the precursor is an epoxide, ring-opening with a deuterated nucleophile or under deuterated acidic/basic conditions would yield the final deuterated diol.
The following table summarizes various strategies for deuterium incorporation:
| Strategy | Description | Key Reagents/Catalysts | Potential for 3-Ethoxy-1,2-propanediol-d5 Synthesis |
| Use of Deuterated Precursors | Synthesis starts from commercially available or prepared deuterated starting materials. | Deuterated glycerol, deuterated epichlorohydrin, LiAlD₄ | High, allows for specific labeling patterns. |
| Catalytic H-D Exchange | Exchange of hydrogen for deuterium on an existing molecule. | Pd/C, Pt/C, Rh/C, D₂, D₂O | Moderate to high, depending on selectivity and reaction conditions. |
| Ring-Opening of Deuterated Epoxides | A deuterated epoxide is opened to form a diol. | Deuterated nucleophiles, deuterated acids/bases | High, provides good stereochemical control. |
Biocatalytic and Chemoenzymatic Approaches to Enantioselective Deuteration
Biocatalytic and chemoenzymatic methods offer highly selective and environmentally friendly alternatives for the synthesis of enantiomerically pure deuterated compounds. These approaches often utilize enzymes such as oxidoreductases to achieve high levels of stereocontrol.
A key strategy in biocatalytic deuteration is the asymmetric reduction of a prochiral ketone precursor using an oxidoreductase in the presence of a deuterated cofactor, such as deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) nih.gov. Whole-cell biocatalysts are often preferred as they contain endogenous cofactor regeneration systems, simplifying the process mdpi.com. For the synthesis of a chiral deuterated diol, a suitable deuterated diketone or hydroxyketone could be stereoselectively reduced.
For instance, a chemoenzymatic approach to a chiral 1,3-diol has been demonstrated through an enantioselective aldol (B89426) reaction catalyzed by a chiral Zn²⁺ complex, followed by an enzymatic reduction of the resulting aldol product colab.ws. This methodology could potentially be adapted for the synthesis of deuterated 1,2-diols by using deuterated starting materials in the initial aldol condensation.
The synthesis of chiral epoxides, which are versatile precursors to chiral diols, can also be achieved through chemoenzymatic routes. For example, lipase-mediated Baeyer-Villiger oxidation has been used to produce chiral epoxides from renewable resources mdpi.com. Subsequent ring-opening of such a deuterated chiral epoxide would yield an enantiomerically enriched deuterated diol.
The table below outlines some biocatalytic and chemoenzymatic strategies:
| Approach | Description | Key Enzymes/Catalysts | Applicability to Enantioselective Deuteration |
| Biocatalytic Asymmetric Reduction | Stereoselective reduction of a deuterated prochiral ketone. | Oxidoreductases, whole-cell biocatalysts | High, provides access to enantiopure deuterated alcohols and diols. |
| Chemoenzymatic Aldol Reaction/Reduction | Combination of a chemical enantioselective aldol reaction with an enzymatic reduction. | Chiral metal complexes, oxidoreductases | High, allows for the creation of multiple stereocenters with deuterium incorporation. |
| Enzymatic Resolution of Racemic Epoxides | Selective enzymatic hydrolysis of one enantiomer of a racemic deuterated epoxide. | Epoxide hydrolases | High, yields enantiopure deuterated epoxides and diols. |
| Lipase-Mediated Baeyer-Villiger Oxidation | Enzymatic oxidation to form a chiral lactone, which can be a precursor to a chiral diol. | Lipases | Moderate, requires further synthetic steps to obtain the diol. |
Characterization Techniques for Deuterated Compounds in Synthetic Research
The successful synthesis of a deuterated compound like 3-Ethoxy-1,2-propanediol-d5 requires robust analytical techniques to confirm its structure, isotopic purity, and the position of the deuterium labels. The primary methods used for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the location and extent of deuteration.
¹H NMR: In the proton NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration.
²H NMR: Deuterium NMR specifically detects the deuterium nuclei, providing a direct confirmation of their presence and chemical environment.
¹³C NMR: The presence of deuterium atoms causes a characteristic upfield shift in the resonance of the attached carbon atom (an isotopic shift). Furthermore, the coupling between carbon and deuterium (C-D coupling) results in a splitting of the carbon signal into a multiplet, with the multiplicity depending on the number of attached deuterium atoms. This provides valuable information about the location of the deuterium labels. For 1,2-propanediol, the assigned ¹³C chemical shifts in D₂O are approximately 70.6 ppm (C3), 69.3 ppm (C2), and 20.7 ppm (C1) bmrb.io.
Mass Spectrometry (MS) is used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation. The mass spectrum of a deuterated compound will show a molecular ion peak (M+) that is shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For example, the mass spectrum of a d5-labeled compound will show an M+5 peak relative to its non-deuterated counterpart. Fragmentation patterns in the mass spectrum can also provide information about the location of the deuterium atoms within the molecule. For glycerol, a common fragmentation involves the loss of water and formaldehyde (B43269) units researchgate.net. The fragmentation of alkyl glycerol ethers also shows characteristic patterns that can elucidate the structure researchgate.net.
The following table summarizes the key characterization techniques:
| Technique | Information Provided | Expected Observations for 3-Ethoxy-1,2-propanediol-d5 |
| ¹H NMR | Location of deuterium incorporation (absence of proton signals). | Disappearance or significant reduction of signals corresponding to the five deuterated positions. |
| ²H NMR | Direct detection of deuterium nuclei. | Signals corresponding to the chemical environments of the deuterium atoms. |
| ¹³C NMR | Location of deuterium (isotopic shifts and C-D coupling). | Upfield shifts and multiplet splitting for carbons bonded to deuterium. |
| Mass Spectrometry (MS) | Molecular weight and degree of deuteration. | Molecular ion peak shifted by +5 m/z units compared to the unlabeled compound. |
Applications in Advanced Analytical Chemistry
Utility as an Analyte Protectant in Gas Chromatography
In gas chromatography (GC), certain analytes are susceptible to degradation or adsorption at active sites within the GC system, such as in the inlet liner or on the column surface. nih.govresearchgate.net This can lead to poor peak shapes, reduced signal intensity, and inaccurate quantification. researchgate.net "Analyte protectants" (APs) are compounds added to both samples and calibration standards to mitigate these effects. nih.govxn--untersuchungsmter-bw-nzb.de The non-deuterated form, 3-Ethoxy-1,2-propanediol (B54293), has been identified as an effective analyte protectant. researchgate.netcabidigitallibrary.org The protective mechanism is a function of the molecule's chemical structure, which is shared by its deuterated counterpart.
The primary mechanism of analyte protectants involves masking active sites within the GC system. eurl-pesticides.eu These active sites, often silanol (B1196071) groups on glass surfaces or metal ions, can interact with polar or thermally labile analytes, causing them to adsorb or degrade. nih.govresearchgate.net
Compounds containing multiple hydroxyl groups, like 3-Ethoxy-1,2-propanediol, are particularly effective as analyte protectants. nih.goveurl-pesticides.eu They are added at concentrations much higher than the analytes and work by preferentially interacting with the active sites, primarily through hydrogen bonding. xn--untersuchungsmter-bw-nzb.deeurl-pesticides.eu This effectively passivates the system for the analytes that are co-injected. By occupying these sites, the protectant molecules prevent the analytes from undergoing undesired interactions, allowing them to pass through the GC system intact. nih.govcabidigitallibrary.org This process is sometimes referred to as a "matrix-induced signal enhancement" effect, where the protectants create a beneficial matrix for all injections. eurl-pesticides.eu
By preventing analyte degradation and adsorption, the use of analyte protectants like 3-ethoxy-1,2-propanediol leads to significant improvements in chromatographic performance.
Observed Chromatographic Improvements:
Enhanced Peak Response: Studies have shown that for susceptible analytes, the presence of an analyte protectant can dramatically increase peak intensity. researchgate.net One study noted that 3-ethoxy-1,2-propanediol gave excellent results for early-eluting pesticides like omethoate, which otherwise showed almost no observable peak. researchgate.net
Improved Peak Shape: Analyte-active site interactions often result in asymmetric or "tailing" peaks. By blocking these interactions, analyte protectants lead to sharper, more symmetrical peaks. nih.govrestek.com This, in turn, allows for easier and more accurate peak integration. nih.gov
Increased System Ruggedness: The continuous passivation of the GC system by analyte protectants can reduce the need for frequent inlet maintenance and column trimming caused by the build-up of non-volatile matrix components. nih.gov
In one study evaluating various pesticides, 3-ethoxy-1,2-propanediol was found to be particularly effective for protecting pesticides during the early to mid-eluting stages of the chromatographic run. cabidigitallibrary.org
Integration into High-Throughput Analytical Workflows
The integration of 3-Ethoxy-1,2-propanediol-d5 into high-throughput analytical workflows is critical for laboratories that process a large volume of samples. In such environments, automation and speed are essential, and the use of a reliable internal standard is non-negotiable for maintaining data quality. Deuterated standards like 3-Ethoxy-1,2-propanediol-d5 are indispensable for mitigating matrix effects, which are a significant challenge in complex samples such as biological fluids, food products, and environmental matrices. kcasbio.comresearchgate.net The co-elution of the deuterated standard with the target analyte ensures that any ion suppression or enhancement in the mass spectrometer source affects both compounds similarly, allowing for accurate normalization of the analytical signal. kcasbio.comtexilajournal.com
The implementation of 3-Ethoxy-1,2-propanediol-d5 in these workflows typically involves adding a known concentration of the standard to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis. The consistent response ratio of the analyte to the internal standard across a range of concentrations forms the basis of the calibration curve, which remains robust even with variations in sample matrix and instrument performance.
Interactive Table:
Development of Robust Chromatographic Methods
The development of robust and reliable chromatographic methods is fundamental to achieving accurate and reproducible analytical results. The use of 3-Ethoxy-1,2-propanediol-d5 as an internal standard plays a pivotal role in the validation and application of these methods, ensuring their performance across different sample types and analytical conditions.
Optimization of Sample Preparation Techniques
Effective sample preparation is a critical step in removing interferences from the sample matrix and concentrating the analyte of interest. For compounds like 3-ethoxy-1,2-propanediol, which may be present in complex matrices, techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed. researchgate.net The addition of 3-Ethoxy-1,2-propanediol-d5 at the outset of the sample preparation process allows for the monitoring and correction of analyte losses at each step.
For instance, in the analysis of wine for glycerol (B35011) and related compounds, a "salting-out" liquid-liquid extraction with ethyl ether can be utilized. oiv.intresearchgate.net The recovery of the analyte can vary between samples due to emulsion formation or other matrix effects. Because 3-Ethoxy-1,2-propanediol-d5 behaves almost identically to the non-labeled analyte during the extraction process, the ratio of the two remains constant, ensuring that the final calculated concentration is accurate despite variations in recovery.
Interactive Table:
Strategies for Derivatization to Enhance Detection
For gas chromatography (GC) analysis, compounds with polar functional groups, such as the hydroxyl groups in 3-ethoxy-1,2-propanediol, often exhibit poor peak shape and low volatility. Derivatization is a chemical modification process used to convert these polar groups into less polar, more volatile moieties, thereby improving their chromatographic behavior and detection sensitivity. chromatographyonline.com
Common derivatization strategies for hydroxyl groups include silylation, acetylation, and esterification. chromatographyonline.comresearchgate.net For example, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. chromforum.org This process significantly increases the volatility of the analyte, making it suitable for GC analysis.
When 3-Ethoxy-1,2-propanediol-d5 is used as an internal standard, it undergoes the same derivatization reaction as the analyte. Any incompleteness or variability in the derivatization reaction will affect both the analyte and the internal standard to the same extent, thus ensuring the accuracy of the quantitative results is not compromised. chromatographyonline.com
Interactive Table:
Application in Multiresidue Analysis
Multiresidue methods (MRMs) are designed for the simultaneous analysis of a large number of analytes in a single analytical run. These methods are common in fields such as food safety and environmental monitoring, where a wide range of contaminants may be present. The complexity of these methods necessitates the use of internal standards to ensure the quality of the analytical data.
In the context of multiresidue analysis, 3-Ethoxy-1,2-propanediol-d5 can serve as a reliable internal standard for the quantification of 3-ethoxy-1,2-propanediol and other structurally related compounds, such as other glycerol ethers or short-chain diols. Its physical and chemical properties make it an excellent surrogate for these compounds, ensuring that it behaves similarly during extraction, cleanup, and chromatographic analysis. The use of a deuterated internal standard is particularly advantageous in MRMs, as it helps to correct for matrix effects that can vary significantly between different analytes in the same sample.
For example, in the analysis of alcoholic beverages for various congeners and contaminants, a single method might target dozens of compounds. oiv.intnih.gov The inclusion of 3-Ethoxy-1,2-propanediol-d5 would improve the accuracy and reliability of the quantification of polar analytes that are amenable to the same sample preparation and derivatization procedures.
Contributions to Metabolic and Mechanistic Research
Isotopic Tracing for Metabolic Flux Analysis
Isotopic tracing with stable isotopes like deuterium (B1214612) is a cornerstone of metabolic flux analysis (MFA), a methodology used to quantify the rates of metabolic reactions within a biological system. By introducing a labeled substrate, such as 3-Ethoxy-1,2-propanediol-d5, into a cellular or organismal system, researchers can track the distribution of the deuterium label through various metabolic pathways.
The introduction of 3-Ethoxy-1,2-propanediol-d5 can help to elucidate the metabolic fate of glycerol (B35011) and its ether derivatives. Once introduced into a biological system, this deuterated compound can be metabolized through various enzymatic reactions. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify downstream metabolites that incorporate the deuterium label. This allows for the mapping of novel or less-understood metabolic pathways. For instance, if the deuterium label from 3-Ethoxy-1,2-propanediol-d5 is detected in intermediates of glycolysis or the tricarboxylic acid (TCA) cycle, it would suggest a metabolic link between glycerol ether metabolism and central carbon metabolism. nih.govbiorxiv.orguniprot.org
Table 1: Hypothetical Distribution of Deuterium Label from 3-Ethoxy-1,2-propanediol-d5 in Cellular Metabolites
| Metabolite | Isotopic Enrichment (%) | Implied Metabolic Link |
| Glycerol-3-phosphate | 35 | Direct phosphorylation |
| Dihydroxyacetone phosphate | 28 | Glycolytic entry |
| 3-Phosphoglycerate | 15 | Lower glycolysis |
| Citrate | 5 | TCA Cycle |
In metabolomics studies, distinguishing between true, low-abundance endogenous metabolites and analytical noise or contaminants can be challenging. Deuterated standards, such as 3-Ethoxy-1,2-propanediol-d5, can be used as internal standards in these analyses. hilarispublisher.comnih.gov By spiking a biological sample with a known concentration of the deuterated compound, it provides a clear, mass-shifted signal in mass spectrometry analysis. This allows for the unambiguous identification and quantification of the corresponding non-labeled endogenous metabolite, effectively separating its signal from the background noise. researchgate.net
Table 2: Use of 3-Ethoxy-1,2-propanediol-d5 as an Internal Standard
| Analyte | Mass-to-Charge Ratio (m/z) of Unlabeled Compound | Mass-to-Charge Ratio (m/z) of Deuterated Standard | Signal-to-Noise Ratio Improvement |
| 3-Ethoxy-1,2-propanediol (B54293) | 121.08 | 126.11 | 5-fold |
Metabolic flux analysis using deuterated tracers can provide quantitative data on the activity of specific metabolic pathways under different physiological or pathological conditions. nih.govnih.gov For example, by measuring the rate of incorporation of deuterium from 3-Ethoxy-1,2-propanediol-d5 into downstream metabolites, researchers can assess the flux through pathways involved in glycerol metabolism. This can be particularly valuable in studying diseases where lipid metabolism is dysregulated, such as diabetes or non-alcoholic fatty liver disease. nih.govnih.gov Comparing the flux in healthy versus diseased states can reveal critical information about the underlying metabolic perturbations.
Table 3: Hypothetical Flux Assessment in Healthy vs. Diseased Liver Cells
| Metabolic Pathway | Flux Rate in Healthy Cells (nmol/min/mg protein) | Flux Rate in Diseased Cells (nmol/min/mg protein) | Fold Change |
| Glycerol Kinase Activity | 15.2 | 8.5 | -1.79 |
| Entry into Glycolysis | 10.8 | 5.1 | -2.12 |
| Gluconeogenesis | 4.5 | 9.8 | +2.18 |
Elucidation of Reaction Mechanisms via Deuterium Labeling
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of a C-H bond will proceed slower if a deuterium atom is present. This principle is exploited to investigate reaction mechanisms.
Deuterium labeling is a powerful technique to trace the movement of atoms during chemical reactions, including isomerizations and transformations. researchgate.netiitd.ac.in By synthesizing 3-Ethoxy-1,2-propanediol-d5 with deuterium atoms at specific positions, chemists can follow the fate of these atoms in the products of a reaction. For example, in the acid-catalyzed isomerization of 3-Ethoxy-1,2-propanediol, the position of the deuterium labels in the resulting isomers can reveal whether the reaction proceeds through a carbocation intermediate and whether hydride or alkoxide shifts occur.
Table 4: Hypothetical Deuterium Distribution in Isomerization Products
| Starting Material | Proposed Intermediate | Product | Deuterium Position in Product | Mechanistic Insight |
| 3-Ethoxy-1,2-propanediol-d5 (D at C1, C2, C3) | Carbocation at C2 | 1-Ethoxy-2,3-propanediol | D at C1, C2, C3 | No skeletal rearrangement |
| 3-Ethoxy-1,2-propanediol-d5 (D at C1, C2, C3) | Hydride shift from C1 to C2 | 2-Ethoxy-1,3-propanediol | D distribution scrambled | Evidence of hydride shift |
In catalytic reactions, understanding the mechanism is crucial for optimizing the catalyst and reaction conditions. Deuterium labeling studies can provide invaluable insights into catalytic cycles. elsevierpure.comrsc.orgkyoto-u.ac.jp For instance, in the metal-catalyzed conversion of 3-Ethoxy-1,2-propanediol, observing the kinetic isotope effect upon deuteration can help determine the rate-determining step of the reaction. mdpi.commdpi.comrsc.org If the reaction rate significantly decreases with the deuterated substrate, it suggests that the cleavage of a C-H bond is involved in the slowest step of the catalytic cycle. This information can guide the design of more efficient catalysts.
Table 5: Hypothetical Kinetic Isotope Effect in a Catalytic Dehydrogenation Reaction
| Substrate | Reaction Rate (mol/L·s) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |
| 3-Ethoxy-1,2-propanediol | 1.5 x 10⁻⁴ | 5.2 | C-H bond cleavage is rate-determining |
| 3-Ethoxy-1,2-propanediol-d5 | 2.9 x 10⁻⁵ |
Applications in Drug Metabolism Studies (Methodological aspects only)
The primary application of 3-Ethoxy-1,2-propanediol-d5 in drug metabolism studies would be as an internal standard for quantitative analysis of the unlabeled parent compound or as a tracer to elucidate its metabolic fate. The five deuterium atoms provide a significant mass shift, which is readily detectable by mass spectrometry (MS), making it an excellent tool for these purposes.
The disposition and biotransformation of a xenobiotic can be meticulously tracked using its deuterated analog. Methodologies involving 3-Ethoxy-1,2-propanediol-d5 would focus on its administration to in vitro or in vivo models, followed by the collection of biological samples (e.g., plasma, urine, feces, and tissue homogenates) at various time points. The key to these studies is the ability to distinguish the deuterated compound and its metabolites from the complex biological matrix.
Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for such studies. nih.gov The deuterium-labeled compound and its unlabeled counterpart will have nearly identical chromatographic retention times, but will be easily differentiated by their mass-to-charge ratios (m/z) in the mass spectrometer. This co-elution is advantageous as it minimizes variations in analytical response due to matrix effects.
A typical workflow for a disposition study using 3-Ethoxy-1,2-propanediol-d5 would involve:
Dosing: Administration of a known amount of 3-Ethoxy-1,2-propanediol-d5 to the biological system.
Sample Collection: Timed collection of biological fluids and tissues.
Sample Preparation: Extraction of the analyte and its metabolites from the biological matrix. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
LC-MS Analysis: Separation of the parent compound and its metabolites by liquid chromatography, followed by detection and quantification using tandem mass spectrometry (MS/MS). The mass spectrometer would be set to monitor for the specific m/z of the deuterated parent compound and its predicted metabolites.
The data obtained from such studies can be used to construct pharmacokinetic profiles, determine the extent of absorption, distribution, metabolism, and excretion (ADME), and calculate key parameters such as half-life, clearance, and volume of distribution.
| Parameter | Methodological Approach with 3-Ethoxy-1,2-propanediol-d5 |
| Absorption | Monitoring the appearance of the deuterated parent compound and its metabolites in systemic circulation over time. |
| Distribution | Analysis of tissue samples to determine the concentration of the deuterated compound in various organs. |
| Metabolism | Identification and quantification of deuterated metabolites in plasma, urine, and feces. |
| Excretion | Measuring the amount of the deuterated parent compound and its metabolites excreted in urine and feces. |
Table 1: Methodological Approaches for ADME Studies using 3-Ethoxy-1,2-propanediol-d5
The identification of metabolites is a critical step in understanding the biotransformation of a drug candidate. The use of a deuterated compound like 3-Ethoxy-1,2-propanediol-d5 simplifies this process significantly. The characteristic isotopic signature of the deuterated compound acts as a filter to sift through the vast number of endogenous compounds present in a biological sample.
The general metabolic pathways for glycol ethers involve oxidation and conjugation. nih.gov For 3-Ethoxy-1,2-propanediol, likely metabolic transformations would include oxidation of the primary and secondary alcohol groups to aldehydes, ketones, and carboxylic acids, as well as conjugation with glucuronic acid or sulfate.
Metabolite Identification Workflow:
High-Resolution Mass Spectrometry (HRMS): Analysis of biological samples using HRMS allows for the determination of the accurate mass of potential metabolites. The mass difference between the deuterated and non-deuterated versions of a metabolite will correspond to the number of deuterium atoms retained.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion reveals structural information about the metabolite. The fragmentation pattern of a deuterated metabolite will show a characteristic mass shift in the fragments containing the deuterium label, aiding in the localization of the metabolic modification.
Isotope Pattern Analysis: The presence of the five deuterium atoms in 3-Ethoxy-1,2-propanediol-d5 creates a unique isotopic cluster in the mass spectrum. Software algorithms can be used to search for this specific isotopic pattern in the LC-MS data, flagging potential metabolites.
The identification of reactive metabolites that can form adducts with macromolecules like proteins and DNA is crucial for assessing the potential for toxicity. Deuterated compounds can be used to trap and identify these adducts. For example, if a reactive metabolite of 3-Ethoxy-1,2-propanediol-d5 forms an adduct with a protein, the adducted peptide will carry the deuterium label. This labeled peptide can then be identified using proteomics techniques, pinpointing the site of adduction and the structure of the reactive metabolite.
| Potential Metabolite | Metabolic Reaction | Expected Mass Shift (vs. Unlabeled) |
| 3-Ethoxy-2-hydroxypropanoic acid-d4 | Oxidation of the primary alcohol | +4 Da (loss of one deuterium from the hydroxymethyl group) |
| 3-Ethoxy-1-hydroxypropan-2-one-d5 | Oxidation of the secondary alcohol | +5 Da |
| 3-Ethoxy-1,2-propanediol-glucuronide-d5 | Glucuronidation | +5 Da |
| 3-Ethoxy-1,2-propanediol-sulfate-d5 | Sulfation | +5 Da |
Table 2: Predicted Metabolites of 3-Ethoxy-1,2-propanediol-d5 and their Expected Mass Shifts
Advanced Spectroscopic and Spectrometric Analysis of Deuterated Compounds
The analysis of deuterated compounds, such as 3-Ethoxy-1,2-propanediol-d5, requires specialized analytical techniques capable of differentiating isotopes and providing detailed structural information. Mass spectrometry, nuclear magnetic resonance spectroscopy, and molecular rotational resonance spectroscopy are powerful tools for the comprehensive characterization of these labeled molecules.
Methodological Innovations and Future Directions in Deuterated Compound Research
Strategies for Economical Deuterium (B1214612) Labeling
The cost of synthesizing deuterated compounds is a significant factor limiting their broader application. A primary driver of this cost is the deuterium source itself. Consequently, developing more economical labeling strategies is a key focus of research. These strategies often revolve around using cheaper deuterium sources and developing more efficient catalytic systems.
One of the most cost-effective and abundant deuterium sources is deuterium oxide (D₂O), or heavy water. researchgate.netnih.gov Methods that utilize D₂O directly or generate deuterium gas (D₂) in situ from D₂O are often more economical than those requiring pre-packaged, high-purity D₂ gas. nih.govwechemglobal.com For instance, the reaction of aluminum with D₂O can produce D₂ gas on-demand for use in deuteration reactions. nih.gov Another approach is transfer deuteration, which uses molecules like formic acid in D₂O to facilitate the transfer of deuterium atoms with the help of a catalyst. researchgate.net
Hydrogen Isotope Exchange (HIE) represents a powerful and atom-economical method for introducing deuterium. researchgate.net This technique involves the direct replacement of hydrogen atoms with deuterium atoms on a substrate molecule, often catalyzed by metals such as iridium or ruthenium. researchgate.netmusechem.com Developing catalysts that operate under mild conditions and with high selectivity reduces energy consumption and minimizes the need for complex purification steps, further lowering costs. For a compound like 3-Ethoxy-1,2-propanediol-d5, economical synthesis could involve the deuteration of a precursor like glycerol (B35011) using such catalytic HIE methods with D₂O.
Table 1: Comparison of Common Deuterium Sources
| Deuterium Source | Relative Cost | Key Advantages | Key Disadvantages |
|---|---|---|---|
| **Deuterium Gas (D₂) ** | High | High isotopic purity; direct use in many reactions. | Expensive to produce and store; requires specialized handling equipment. nih.govwechemglobal.com |
| Deuterium Oxide (D₂O) | Low | Abundant, inexpensive, and safe to handle. researchgate.net | May require specific catalysts for activation; potential for back-exchange. |
| Deuterated Solvents | Medium | Readily available for specific reactions. | Can be expensive; limited to solvent-compatible reactions. |
| Deuterated Reagents | Variable | Allows for precise, site-specific labeling. | Cost varies significantly with reagent complexity. |
Automation and High-Throughput Methodologies
The synthesis and screening of deuterated compounds are benefiting immensely from automation and high-throughput technologies. These approaches increase reproducibility, reduce manual error, and significantly accelerate the pace of discovery. nih.gov
Flow chemistry is a prominent automated technique being applied to the synthesis of deuterated compounds. nih.govx-chemrx.com In a flow synthesis setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. x-chemrx.comcolab.ws This fine control is particularly advantageous for isotopic labeling reactions, where it can lead to higher selectivity and yields. researchgate.net Furthermore, flow chemistry enhances safety, especially when handling reactive intermediates or potentially explosive gases like D₂. x-chemrx.com The synthesis of 3-Ethoxy-1,2-propanediol-d5 or its precursors could be adapted to a flow process to ensure consistent quality and facilitate scaling of production.
High-throughput screening (HTS) methodologies, which rely on robotics and automation, enable the rapid testing of large libraries of compounds. nih.gov In the context of deuterated molecules, HTS can be used to quickly optimize reaction conditions for deuteration or to screen libraries of deuterated compounds for desired biological activity. For example, an automated platform could perform hundreds of small-scale deuteration reactions simultaneously under varying conditions to identify the most efficient catalyst and solvent combination for producing a specific labeled compound.
Table 2: Comparison of Manual vs. Automated Synthesis for Deuterated Compounds
| Parameter | Manual Synthesis | Automated (Flow Chemistry) Synthesis |
|---|---|---|
| Throughput | Low (one reaction at a time) | High (continuous production) |
| Reproducibility | Variable, operator-dependent | High, precisely controlled. nih.gov |
| Safety | Higher risk with hazardous reagents. | Enhanced safety, especially with enclosed systems. x-chemrx.com |
| Optimization | Slow, sequential process | Rapid, parallel optimization possible |
| Scalability | Often requires re-optimization | More straightforward to scale up. |
Integration with Multi-Omics Approaches
Multi-omics research, which integrates data from genomics, proteomics, metabolomics, and lipidomics, aims to provide a comprehensive understanding of biological systems. rsc.org Stable isotope-labeled compounds are critical tools in this field, particularly in proteomics and metabolomics, where they function as ideal internal standards for mass spectrometry (MS). hilarispublisher.comtexilajournal.comsymeres.com
Deuterated standards, such as 3-Ethoxy-1,2-propanediol-d5, are invaluable for quantitative analysis. clearsynth.com Because a deuterated standard is chemically identical to its non-deuterated counterpart (the analyte), it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. texilajournal.com However, its higher mass allows it to be distinguished from the analyte by the detector. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the amount of the natural analyte, compensating for sample loss or variations in instrument response. texilajournal.comclearsynth.com This precision is essential for the high-quality, reproducible data required to detect subtle changes in protein or metabolite levels in complex multi-omics studies. nih.gov
In metabolic flux analysis, deuterated tracers are introduced into cells or organisms to track the movement of atoms through metabolic pathways. biorxiv.org While a simple molecule like 3-Ethoxy-1,2-propanediol-d5 is more likely to be used as an analytical standard, the principles of isotopic labeling it represents are fundamental to these advanced biological investigations.
Table 3: Role of Deuterated Compounds in Different Omics Fields
| Omics Field | Application of Deuterated Compounds | Example Use Case |
|---|---|---|
| Proteomics | Internal standards for quantitative MS. nih.gov | Quantifying protein expression changes in response to a drug. |
| Metabolomics | Internal standards for metabolite quantification; tracers for flux analysis. nih.gov | Measuring the concentration of specific metabolites in blood plasma. sigmaaldrich.com |
| Lipidomics | Internal standards for quantifying lipids. | Analyzing changes in the lipid profile of diseased tissue. |
| Genomics | Labeled nucleotides for tracking DNA synthesis and turnover. creative-proteomics.compharmiweb.com | Measuring rates of cell proliferation. |
Emerging Applications in Chemical and Biological Research
The strategic replacement of hydrogen with deuterium can significantly alter a molecule's properties, an effect known as the kinetic isotope effect. This principle is being exploited in several emerging areas of research.
In pharmaceutical development, deuteration is used to improve the metabolic stability of drug candidates. nih.govsimsonpharma.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. neulandlabs.com This can slow down the rate at which a drug is metabolized, potentially increasing its half-life, improving its safety profile by reducing toxic metabolites, and allowing for less frequent dosing. neulandlabs.comisotope.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. nih.gov
Beyond pharmaceuticals, deuterated compounds are finding applications in materials science. Deuterated polymers, for example, are used in neutron scattering studies to probe polymer structure and dynamics. resolvemass.ca There is also growing interest in using deuteration to enhance the performance and longevity of electronic materials, such as organic light-emitting diodes (OLEDs). congruencemarketinsights.com
As a deuterated glycerol ether, 3-Ethoxy-1,2-propanediol-d5 can serve as a valuable building block or tracer in these fields. Its non-deuterated parent compound is used as a solvent and as an intermediate in chemical synthesis. sigmaaldrich.comguidechem.com The deuterated version could be used in mechanistic studies to understand reaction pathways or as a component in the synthesis of more complex deuterated molecules for pharmaceutical or materials science research. dataintelo.com
Table 4: Emerging Research Applications for Deuterated Compounds
| Application Area | Role of Deuteration | Rationale / Benefit |
|---|---|---|
| Pharmaceuticals | Improve drug pharmacokinetics ("Deuterium Switch"). nih.govsimsonpharma.com | Slower metabolism leads to longer half-life and potentially fewer side effects. isotope.com |
| Materials Science | Enhance material stability and performance. | C-D bonds are more stable, potentially increasing the lifetime of materials like OLEDs. congruencemarketinsights.com |
| Neutron Scattering | Provide contrast in polymer and biological studies. resolvemass.ca | Deuterium has different neutron scattering properties than hydrogen. |
| Mechanistic Studies | Probe reaction mechanisms via the kinetic isotope effect. symeres.com | Differences in reaction rates for deuterated vs. non-deuterated compounds reveal mechanistic details. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethoxy-1,2-propanediol-d5, and how do reaction conditions influence isotopic purity?
- Methodology : The compound can be synthesized via glycerol etherification with deuterated ethanol using acid catalysts. A documented procedure involves mixing deuterated ethanol with glycerol derivatives under controlled reflux conditions, followed by purification via solvent extraction (e.g., acetonitrile/water systems) to isolate the deuterated product . Isotopic purity is ensured by optimizing reaction time, temperature, and catalyst loading to minimize proton exchange.
- Key Considerations : Monitor deuteration efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm ≥95% isotopic incorporation .
Q. What purification techniques are recommended for removing unreacted precursors or byproducts in deuterated glycol derivatives?
- Methodology : Liquid-liquid extraction (e.g., acetonitrile/water partitioning) and column chromatography (silica gel or ion-exchange resins) are effective. For 3-Ethoxy-1,2-propanediol-d5, repeated solvent washing and vacuum distillation are used to eliminate residual glycerol or ethanol .
- Validation : Purity should be verified via gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with MS .
Q. How can researchers validate the presence and concentration of 3-Ethoxy-1,2-propanediol-d5 in complex matrices?
- Analytical Workflow : Use GC-MS or LC-MS with deuterated internal standards (e.g., 3-Chloro-1,2-propanediol-d5) for quantification. Calibration curves should span 0.005–1.0 mg/kg to ensure sensitivity .
- Data Quality : Limit of detection (LOD) for GC-MS is typically ≤0.005 mg/kg, with reproducibility (RSD) <10% in food or biological matrices .
Advanced Research Questions
Q. What are the toxicity profiles of 3-Ethoxy-1,2-propanediol-d5, and how do they compare to its non-deuterated analog?
- Toxicological Analysis : While 3-Ethoxy-1,2-propanediol exhibits moderate toxicity (e.g., respiratory irritation), deuterated analogs may alter metabolic pathways due to kinetic isotope effects. In vitro assays (e.g., Ames test or cytotoxicity screens) should compare both forms using human cell lines .
- Mitigation Strategies : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) during handling, as recommended in safety data sheets (SDS) .
Q. How does deuteration impact the kinetic and thermodynamic behavior of 3-Ethoxy-1,2-propanediol in catalytic reactions?
- Isotopic Effects : Deuterated ethoxy groups reduce reaction rates in acid-catalyzed etherification due to stronger C-D bonds. Kinetic studies using isotopologues can quantify these effects via Arrhenius parameter analysis .
- Experimental Design : Compare activation energies (Ea) of deuterated vs. non-deuterated forms using differential scanning calorimetry (DSC) or stopped-flow spectroscopy .
Q. What role does 3-Ethoxy-1,2-propanediol-d5 play in synthesizing phosphorothioate oligonucleotides?
- Application : It serves as a precursor in synthesizing sulfurizing reagents like 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), which transfer sulfur to oligonucleotide backbones. The deuterated form enhances MS traceability in metabolic studies .
- Optimization : Use anhydrous conditions to prevent hydrolysis of EDITH intermediates, and validate sulfur incorporation via MALDI-TOF MS .
Q. How can researchers address stability challenges during long-term storage of deuterated glycol derivatives?
- Stability Protocols : Store 3-Ethoxy-1,2-propanediol-d5 under inert gas (argon) at −20°C to prevent deuteration loss or oxidation. Regular stability testing via NMR and MS is advised .
- Degradation Markers : Monitor for peaks corresponding to non-deuterated ethoxy groups (e.g., δ 1.2 ppm in ¹H NMR) or oxidation byproducts (e.g., carboxylic acids) .
Q. How to resolve discrepancies in analytical data when quantifying trace levels of deuterated compounds in environmental samples?
- Troubleshooting : Matrix interference (e.g., co-eluting compounds in GC-MS) can be mitigated by solid-phase extraction (SPE) or derivatization (e.g., silylation). Cross-validate results with isotope dilution assays using 3-MCPD-d5 as an internal standard .
- Collaborative Studies : Participate in interlaboratory trials to harmonize methods, as demonstrated in AOAC International’s validation of 3-MCPD detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
